2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid
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Overview
Description
2-[3-(4-Carbamoylphenyl)prop-2-enamido]-3-methylbutanoic acid is a chemical compound with the CAS Number: 1485818-00-5 . It has a molecular weight of 290.32 . The IUPAC name for this compound is N-{(2E)-3-[4-(aminocarbonyl)phenyl]-2-propenoyl}valine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O4/c1-9(2)13(15(20)21)17-12(18)8-5-10-3-6-11(7-4-10)14(16)19/h3-9,13H,1-2H3,(H2,16,19)(H,17,18)(H,20,21)/b8-5+ . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Preparation of Tritiated and Isomeric Compounds : The synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA), demonstrates the chemical versatility and potential for radio-labeling studies of similar compounds (Duke et al., 1993).
- Efficient Synthesis of Amino Acid Derivatives : The efficient synthesis of N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids highlights the capacity for generating complex derivatives for further biological investigation (May & Abell, 1999).
Biological Interactions and Applications
- Protein Interaction Studies : An in vitro study on the interaction of carboxamide derivatives of amino acid with Bovine serum albumin (BSA) using ultrasonic interferometer techniques provides insights into the binding and potential biological effects of similar compounds (Thakare et al., 2018).
- Biotechnological Routes to Green Chemicals : Research into the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources suggests the utility of such chemical structures in developing biobased building blocks for the polymer synthesis, underlining the environmental and industrial importance of these compounds (Rohwerder & Müller, 2010).
Computational and Structural Analysis
- Quantum Computational and Spectroscopic Studies : Investigations into the influence of functional groups on 2-phenylbutanoic acid and its derivatives through quantum computational and spectroscopic studies reveal the structural and electronic properties that could influence the biological activity and material properties of similar molecules (Raajaraman et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[[(E)-3-(4-carbamoylphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9(2)13(15(20)21)17-12(18)8-5-10-3-6-11(7-4-10)14(16)19/h3-9,13H,1-2H3,(H2,16,19)(H,17,18)(H,20,21)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRDCBOHOPWEQ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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